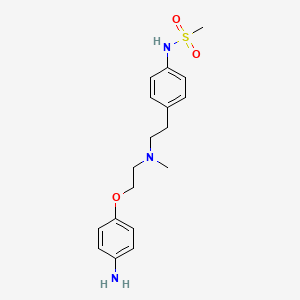![molecular formula C10H11ClN2O2 B13447266 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various receptor tyrosine kinases
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid at reflux conditions . The yields of these reactions range from 45% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反应分析
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions are typically carried out using triethylsilane and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid in acetonitrile at reflux conditions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced pyrrolopyridine derivatives .
科学研究应用
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Another derivative with potential biological applications.
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Used in various chemical reactions and research applications.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which allows it to effectively inhibit receptor tyrosine kinases. This makes it a valuable compound for developing targeted therapies for cancer and other diseases .
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10;/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14);1H |
InChI 键 |
QIWLJBLUHVNMFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)

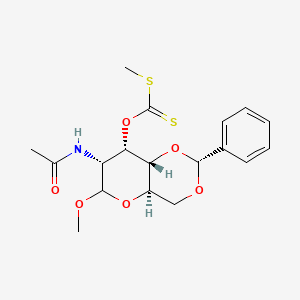
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
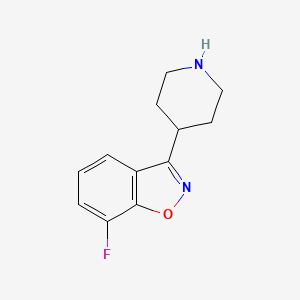

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
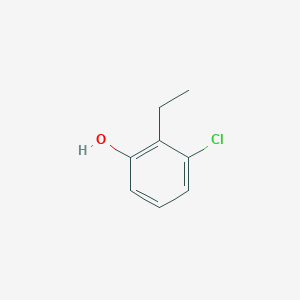
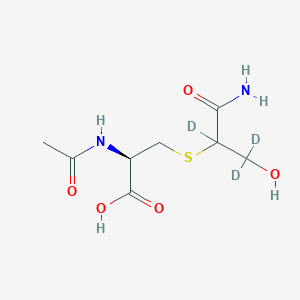
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
